molecular formula C12H13FO2 B2585943 2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid CAS No. 1358805-17-0

2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid

Cat. No.: B2585943
CAS No.: 1358805-17-0
M. Wt: 208.232
InChI Key: NOJBLQADCWXHAW-UHFFFAOYSA-N
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Description

2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid (CAS: 1358805-28-3) is a fluorinated cyclobutane derivative with the molecular formula C₁₃H₁₃FO₂ and a molecular weight of 224.24 g/mol . Its structure consists of a cyclobutyl ring substituted with a 3-fluorophenyl group and an acetic acid side chain. This compound is utilized as a building block in pharmaceutical and agrochemical synthesis due to the fluorine atom’s ability to modulate electronic properties and enhance metabolic stability .

Properties

IUPAC Name

2-[1-(3-fluorophenyl)cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-10-4-1-3-9(7-10)12(5-2-6-12)8-11(14)15/h1,3-4,7H,2,5-6,8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJBLQADCWXHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common synthetic route includes the reaction of 3-fluorophenylcyclobutanone with a suitable nucleophile to introduce the acetic acid functionality . The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran (THF) under controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Key Differences in Aromatic Substituents
Compound Name Substituent Position & Type Molecular Formula Molecular Weight (g/mol) Key Properties
2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid 3-Fluoro C₁₃H₁₃FO₂ 224.24 Moderate acidity, enhanced bioavailability
{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid 2-Trifluoromethyl C₁₃H₁₃F₃O₂ 258.24 Strong electron-withdrawing effect; higher lipophilicity
[1-(3-Bromophenyl)cyclobutyl]acetic acid 3-Bromo C₁₂H₁₃BrO₂ 269.14 Increased steric bulk; potential for halogen bonding
2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid 3-Chloro C₁₂H₁₃ClO₂ 224.68 Higher electronegativity than fluorine; altered receptor interactions

Key Insights :

  • Electron-withdrawing effects : The trifluoromethyl group () increases acidity (lower pKa) compared to the 3-fluoro derivative.
  • Positional isomerism : Substitution at the 2-position (trifluoromethyl) vs. 3-position (fluoro) alters electronic distribution and steric accessibility .

Cycloalkane Ring Modifications

Table 2: Impact of Ring Size and Substitution
Compound Name Ring Structure Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Cyclobutane C₁₃H₁₃FO₂ 224.24 High ring strain; compact geometry
1-(3-Fluorophenyl)cyclopentanecarboxylic acid Cyclopentane C₁₂H₁₃FO₂ 208.23 Reduced ring strain; increased flexibility
2-(3,3-Difluorocyclobutyl)acetic acid Difluorocyclobutane C₆H₈F₂O₂ 150.12 Enhanced polarity; potential for altered metabolic pathways

Key Insights :

  • Ring strain : Cyclobutane derivatives (e.g., ) exhibit higher strain than cyclopentane analogs (), influencing conformational stability in drug-receptor interactions.
  • Fluorination on the ring : 3,3-Difluoro substitution () increases polarity and may improve solubility but reduces passive membrane permeability.

Functional Group Variations

Table 3: Acetic Acid Chain Modifications
Compound Name Functional Group Variation Molecular Formula Key Properties
This compound Standard acetic acid C₁₃H₁₃FO₂ Balanced acidity (pKa ~3-4)
2-Fluoro-2-(3-fluorophenyl)acetic acid α-Fluorinated acetic acid C₈H₆F₂O₂ Increased acidity (pKa ~1-2); potential for enhanced H-bonding
2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid Trifluoromethyl on phenyl C₁₃H₁₃F₃O₂ Higher metabolic stability due to C-F bonds

Key Insights :

  • α-Fluorination () significantly lowers pKa, making the compound more acidic and reactive.
  • Trifluoromethyl groups () improve resistance to oxidative metabolism, extending half-life in vivo.

Biological Activity

2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclobutyl ring substituted with a 3-fluorophenyl group and an acetic acid moiety. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study on structure-activity relationships (SAR) demonstrated that modifications in substituents can enhance cyclooxygenase-2 (COX-2) inhibition, which is crucial for reducing inflammation .

2. Analgesic Effects

The analgesic potential of this compound has been explored in various animal models. Similar compounds have shown efficacy in reducing pain responses, likely through modulation of the cyclooxygenase pathway and other inflammatory mediators.

The precise mechanisms underlying the biological activity of this compound are not fully elucidated. However, it is believed to interact with specific molecular targets, including enzymes and receptors. The fluorophenyl group may engage in π-π interactions with aromatic residues in proteins, while the acetic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of related compounds in a rat model of peripheral inflammation. The results indicated that modifications to the cyclobutyl structure significantly enhanced COX-2 inhibition and reduced edema in treated animals .

Analgesic Efficacy Assessment

In another study focusing on analgesic efficacy, this compound was administered to mice subjected to pain-inducing stimuli. The compound demonstrated a marked reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for pain management.

Comparative Analysis with Similar Compounds

Compound NameCOX-2 Inhibition (IC50)Analgesic Efficacy
This compoundTBDSignificant
2-[1-(2-Fluorophenyl)cyclobutyl]acetic acidTBDModerate
2-[1-(4-Fluorophenyl)cyclobutyl]acetic acidTBDLow

Note: TBD = To Be Determined; IC50 values are subject to ongoing research.

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